
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is an organic compound that features a sulfonamide group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate typically involves the esterification of 4-(4-aminobenzene-1-sulfonyl)benzoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl 4-(4-nitrobenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-hydroxybenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-methylbenzene-1-sulfonyl)benzoate
Uniqueness
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions compared to its analogs. This feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
116091-39-5 |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
propan-2-yl 4-(4-aminophenyl)sulfonylbenzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11(2)21-16(18)12-3-7-14(8-4-12)22(19,20)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3 |
InChI-Schlüssel |
PYLGRKBQIIUPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


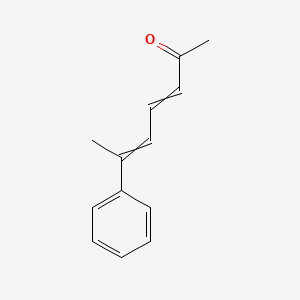

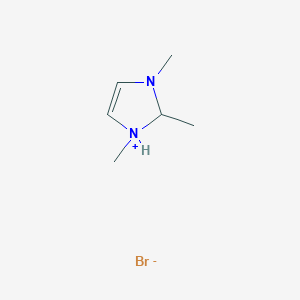
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
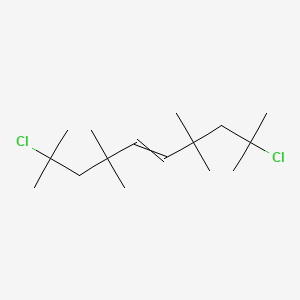
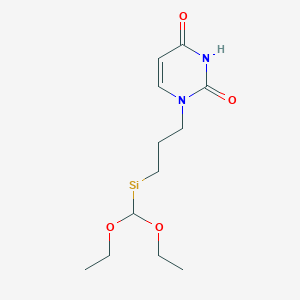

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
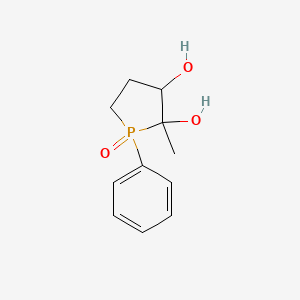
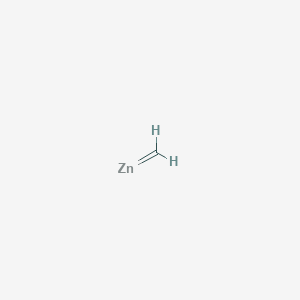
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)

